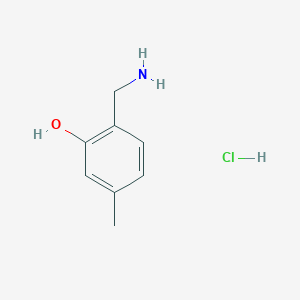
2-(Aminomethyl)-5-methylphenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Saluretic and Diuretic Effects
2-(Aminomethyl)-5-methylphenol hydrochloride derivatives have been studied for their saluretic and diuretic effects. For instance, 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride and 7-(aminomethyl)-6-hydroxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene hydrochloride showed high activity in these areas when tested in rats and dogs (Deana et al., 1983).
Antimalarial Activity
Some derivatives of 2-(Aminomethyl)-5-methylphenol;hydrochloride have been synthesized and tested for antimalarial activity. Particularly, compounds derived from a reaction with phenol Mannich base hydrochlorides showed significant activity against chloroquine-sensitive and resistant Plasmodium-falciparum strains (Görlitzer et al., 2007).
Synthesis of Conducting Polymers
This compound derivatives have been used in synthesizing new conducting polymers. This involves the aminomethylation of 1-alkylpyrrole, which yields monomers useful in the development of conducting polymers (Kim & Elsenbaumer, 1998).
Antioxidant Properties
Studies have been conducted on this compound derivatives to evaluate their antioxidant properties. These derivatives were found effective in in vitro models, indicating potential applications in antioxidant research (Buravlev et al., 2019; Buravlev & Shevchenko, 2020)(Buravlev & Shevchenko, 2020).
Synthesis and Characterization of Complexes
Research has been carried out on synthesizing and characterizing metal complexes that incorporate this compound derivatives. These studies contribute to the understanding of metal-ligand interactions and their potential applications in various fields (Peralta et al., 2010; Uozumi et al., 1997)(Uozumi et al., 1997).
作用機序
Target of Action
This compound is still under investigation and its specific targets are yet to be identified .
Mode of Action
As a compound with an aminomethyl group, it can be described as a methyl group substituted by an amino group .
Biochemical Pathways
Compounds with similar structures, such as aminomethyl groups, have been associated with various biochemical pathways
Result of Action
As the compound is still under investigation, its specific effects at the molecular and cellular level are yet to be determined .
将来の方向性
特性
IUPAC Name |
2-(aminomethyl)-5-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-9)8(10)4-6;/h2-4,10H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRXEZYTMDHYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)
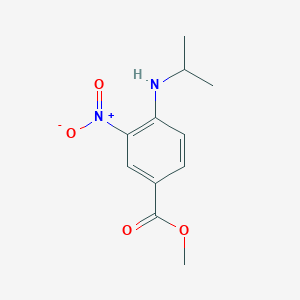
![N-[cyano(2-methoxyphenyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2440111.png)
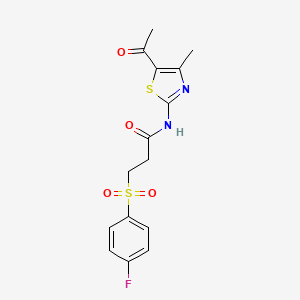
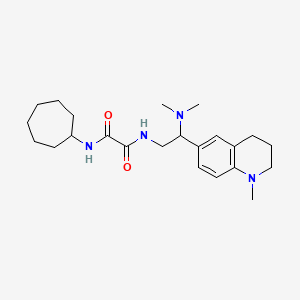
![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)
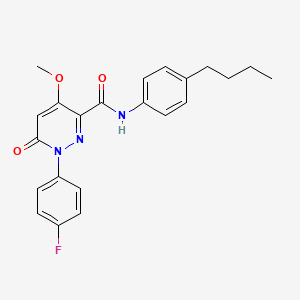
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)
![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)
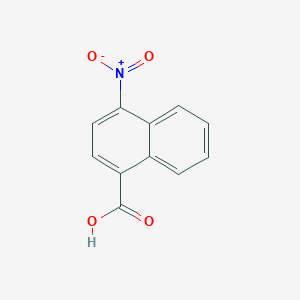

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2440132.png)